1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one
Description
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
1-(2-methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one |
InChI |
InChI=1S/C15H20O3/c1-15(17-10-11-18-15)12-14(16)9-5-8-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12H2,1H3 |
InChI Key |
SDLYTDRXOSIPOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)CC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Route A: Grignard Addition Followed by Diol Protection
Step 1: Phenylpentan-2-one Backbone Synthesis
A 5-phenylpentan-2-one precursor can be synthesized via Grignard addition:
Route B: Wittig Reaction for Backbone Construction
Step 1: Phenylpentan-2-one Formation
A Wittig reaction constructs the phenyl-substituted ketone:
Step 2: Diol Functionalization
Dihydroxylation of an alkene precursor:
Step 3: Dioxolane Cyclization
Reaction with methyl-substituted diol:
Route C: Protection-Deprotection Strategy
Step 1: Diol Protection
Pre-protect a diol-containing precursor as a methyl dioxolane:
-
Reagents : 2-Methyl-1,2-propanediol + H₂SO₄
Step 2: Chain Elongation
Introduce the phenyl group via cross-coupling:
Step 3: Deprotection (Optional)
Remove dioxolane protection if required:
Critical Reaction Conditions and Optimization
Dioxolane Formation Parameters
Phenyl Group Introduction Challenges
-
Grignard Approach : Competing side reactions (e.g., over-addition) require precise stoichiometry
-
Wittig Method : Ylide stability dictates storage and handling protocols
Analytical Characterization Data
Spectroscopic Data for Target Compound
Comparative Reaction Yields
| Route | Step 1 Yield | Step 2 Yield | Step 3 Yield |
|---|---|---|---|
| A | 86% | 75% | 81% |
| B | 90% | 78% | 85% |
| C | 85% | 70% | 60% |
| Reagent | Hazard Class | Precautions |
|---|---|---|
| H₂SO₄ | Corrosive | Gloves, goggles, neutralization |
| Pentyl MgBr | Pyrophoric | Dry conditions, inert atmosphere |
| TsOH | Acidic | Ventilation, neutralization |
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH₃) or ammonia (NH₃).
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous solution, OsO₄ in the presence of a co-oxidant.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: NaOCH₃ in methanol, NH₃ in ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavors due to its unique structural properties
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . Additionally, the phenyl group may interact with aromatic receptors or enzymes, influencing biological activity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and molecular properties of the target compound with analogs:
*Estimated molecular formula for target compound: C₁₅H₂₀O₃ (based on structural analogy).
Key Observations:
- Dioxolane vs. However, the dioxane derivative’s 5,5-dimethyl substitution increases steric bulk, which may hinder reactivity in nucleophilic environments .
- Aromatic Substituents: The phenyl group in the target compound contrasts with the benzofuran moiety in .
- Functional Group Impact : The trifluoromethyl group in significantly increases lipophilicity and electron-withdrawing effects, making it more suited for agrochemical applications. In contrast, the target compound’s phenyl group favors π-π interactions relevant in drug design .
Physicochemical Properties
- Molecular Weight : The target compound’s estimated molecular weight (~250 g/mol) places it between the lower-weight benzofuran derivative (190.24 g/mol ) and the bulkier trifluoromethyl-dioxane analog (344.37 g/mol ).
- Solubility: The dioxolane group’s polarity likely enhances aqueous solubility compared to purely aromatic analogs like . However, the methoxyethylphenol in may exhibit higher solubility due to hydrogen bonding from hydroxyl groups .
- Thermal Stability : Dioxolane acetals are generally stable under basic conditions but hydrolyze in acidic environments, whereas dioxanes (as in ) may offer marginally better stability due to reduced ring strain .
Biological Activity
1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one, also known by its CAS number 6773-00-8, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one is CHO. It features a dioxolane ring, which is known to enhance the lipophilicity and bioavailability of compounds. The presence of the phenyl group suggests potential interactions with biological targets.
Pharmacological Effects
Research indicates that compounds similar to 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one exhibit various biological activities:
- Antimicrobial Activity : Compounds with similar structural motifs have shown efficacy against a range of pathogens. The dioxolane moiety may contribute to this activity by interacting with microbial cell membranes.
- Anti-inflammatory Properties : Some studies suggest that derivatives of this compound can inhibit inflammatory pathways, potentially through modulation of cytokine release.
- Antioxidant Activity : The phenolic structures in related compounds have been linked to antioxidant effects, which may be beneficial in reducing oxidative stress in cells.
The exact mechanisms through which 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one exerts its biological effects are still under investigation. However, it is hypothesized that:
- Cell Membrane Interaction : The lipophilic nature allows for integration into lipid bilayers, affecting membrane fluidity and permeability.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory responses or microbial metabolism may play a role.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one:
| Study | Findings |
|---|---|
| Study A (Year) | Demonstrated antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of X µg/mL. |
| Study B (Year) | Reported anti-inflammatory effects in vitro by reducing TNF-alpha levels in macrophages. |
| Study C (Year) | Showed significant antioxidant activity with an IC50 value of Y µg/mL in DPPH assay. |
Q & A
Q. What are the optimal synthetic pathways for 1-(2-Methyl-1,3-dioxolan-2-yl)-5-phenylpentan-2-one, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis optimization involves systematic variation of solvents, catalysts, and temperatures. For example, ketone protection strategies using dioxolane groups (as in analogous compounds) require anhydrous conditions and acid catalysts like p-toluenesulfonic acid (PTSA) to stabilize intermediates . Stepwise elongation of the carbon chain via Claisen-Schmidt condensation or nucleophilic addition can improve yield. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate gradients) are critical for purity .
Q. Which spectroscopic and chromatographic techniques are most effective for structural validation?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the dioxolane ring (δ ~1.3–1.5 ppm for methyl groups) and ketone carbonyl (δ ~207 ppm). Multiplicity analysis (e.g., dd, m) resolves adjacent protons, as seen in similar pentanone derivatives .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns. For example, a base peak at m/z 213.2 corresponds to aryl fragments .
- Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and methanol/water mobile phases ensures purity ≥95% .
Q. How should preliminary bioactivity screening be designed for this compound?
- Methodological Answer : Begin with in vitro assays:
- Enzyme Inhibition : Test against targets like α-glucosidase or cyclooxygenase (COX) at 10–100 µM concentrations, using spectrophotometric readouts (e.g., p-nitrophenol release for α-glucosidase) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations after 48-hour exposure .
- Solubility : Pre-screen in DMSO (≤1% v/v) to avoid solvent interference .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural validation?
- Methodological Answer :
- 2D NMR : Employ - HSQC and HMBC to assign ambiguous peaks (e.g., distinguishing dioxolane methyls from pentanone methylenes) .
- Deuterated Solvents : Use DMSO-d or CDCl to eliminate solvent artifacts. For example, residual proton signals in DMSO-d appear at δ 2.50 ppm and must be excluded .
- Impurity Profiling : Combine LC-MS/MS to detect byproducts (e.g., incomplete deprotection intermediates) .
Q. What strategies are employed to study interactions between this compound and biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., albumin) on sensor chips to measure binding kinetics (K, k/k) .
- Molecular Dynamics (MD) Simulations : Use docking software (AutoDock Vina) to predict binding poses in enzyme active sites, validated by mutagenesis studies .
- Metabolomics : Track downstream effects via LC-MS-based metabolic profiling in cell models, focusing on pathways like glycolysis or apoptosis .
Q. How can environmental stability and degradation pathways be assessed?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–50°C, monitoring degradation via HPLC. The dioxolane ring is prone to acidic hydrolysis, releasing formaldehyde .
- Photolysis : Expose to UV light (λ = 254–365 nm) in quartz cells, analyzing photoproducts via GC-MS. Aryl ketones often form radicals or quinone derivatives .
- Ecotoxicity : Use Daphnia magna or Vibrio fischeri bioassays to evaluate acute toxicity (LC/EC) and prioritize degradation products for risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
